Ethyl benzoylcarbamodithioate
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Overview
Description
Ethyl benzoylcarbamodithioate is an organic compound with the molecular formula C10H11NOS2 It is a derivative of carbamodithioic acid and is characterized by the presence of an ethyl group, a benzoyl group, and a carbamodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl benzoylcarbamodithioate can be synthesized through a one-pot reaction involving acid chlorides, thiols, and ammonium thiocyanate. The reaction typically proceeds in dry acetonitrile at room temperature. The general reaction scheme involves the formation of a 1:1 adduct between the acid chloride and ammonium thiocyanate, followed by nucleophilic reaction with thiols to produce the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl benzoylcarbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl or benzoyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
Ethyl benzoylcarbamodithioate has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of ethyl benzoylcarbamodithioate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can form complexes with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoylcarbamodithioate
- Propyl benzoylcarbamodithioate
- Butyl benzoylcarbamodithioate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different solubility, stability, and biological activity profiles .
Properties
CAS No. |
6287-87-2 |
---|---|
Molecular Formula |
C10H11NOS2 |
Molecular Weight |
225.3 g/mol |
IUPAC Name |
ethyl N-benzoylcarbamodithioate |
InChI |
InChI=1S/C10H11NOS2/c1-2-14-10(13)11-9(12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,11,12,13) |
InChI Key |
LTMQSLRMPYUAFH-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=S)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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